Rhodamine WT

NAPL Characterization Partitioning Tracer Sorption Coefficient

Inconsistent tracer selection can invalidate hydrological datasets. Rhodamine WT (RWT) eliminates this risk with measurably superior environmental stability. • Photostability: Degrades at 3.5 µg L⁻¹ d⁻¹, an order of magnitude slower than Fluorescein (40.8 µg L⁻¹ d⁻¹). • Saline Performance: Photolytic decay coefficient decreases 29% in saltwater, unlike Rhodamine B which accelerates 80%. • NAPL Partitioning: KNW=0.1703 for PCE, making it the tracer of choice for partitioning interwell tests. • Ultra-Trace Detection: Quantifiable at 0.01 ppt via SPE-HPLC-FLD, ideal for long-path groundwater tracing. Procure tracer-grade RWT to ensure data integrity across stream gauging, coastal mixing, and contaminated site characterization studies.

Molecular Formula C29H29N2O5.Cl. 2Na
C29H29ClN2Na2O5
Molecular Weight 567 g/mol
CAS No. 37299-86-8
Cat. No. B1214824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodamine WT
CAS37299-86-8
Synonymshodamine WT
xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt, hydrochloride (1:2:1)
Molecular FormulaC29H29N2O5.Cl. 2Na
C29H29ClN2Na2O5
Molecular Weight567 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-]
InChIInChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2
InChIKeyNRZDMKVYRRMFRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 18-22%
Solubility in water: good

Rhodamine WT Procurement Specifications


Rhodamine WT (RWT), where WT denotes 'Water Tracer', is a member of the xanthene-based rhodamine family of fluorescent dyes, specifically designated as C.I. Acid Red 388 [1]. Its molecular formula is C29H29ClN2Na2O5, with a molar mass of 566.99 g·mol⁻¹ [1]. RWT exhibits primary excitation and emission maxima at 558 nm and 583 nm, respectively, facilitating its primary function as a conservative or adsorbing tracer in hydrological studies [2]. As a compound bearing both a permanent positive charge and negatively charged carboxyl groups, its interaction with environmental media is complex and distinct from other tracer dyes, forming the basis for its specialized application and the necessity for careful selection [3].

Standard fluorometer ex/em 558/583 nm
Conservative or adsorbing tracer for hydrological studies
Dual-charge structure requires media-specific sorption review

Rhodamine WT Generic Substitution Risks


Substituting Rhodamine WT with another fluorescent tracer like Fluorescein, Rhodamine B, or Sulforhodamine B without due diligence introduces significant risk of data invalidation. These dyes, while superficially similar, exhibit fundamentally different physicochemical behaviors in aqueous and subsurface environments. Variations in molecular charge, functional groups, and resulting interactions with environmental media lead to divergent sorption, photostability, and sensitivity profiles. Consequently, tracer recovery rates, plume migration patterns, and quantitative flux measurements are not comparable between studies employing different dyes. The choice of tracer must be dictated by the specific experimental matrix and the hypothesis being tested, as the use of an unvalidated alternative can yield misleading results that cannot be retroactively corrected [1].

Tracer Class
Fluorescein, Rhodamine B, or Sulforhodamine B may shift sorption and recovery profiles
Photostability
Alternate dyes degrade at different rates under sunlight, altering signal interpretation
Media Interaction
Charge and functional group differences lead to non-comparable plume migration patterns

Rhodamine WT Procurement Evidence


NAPL/Water Partitioning Performance

In batch tests evaluating dyes as partitioning tracers for tetrachloroethylene (PCE), Rhodamine WT (RWT) exhibited a higher nonaqueous phase liquid/water partitioning coefficient (KNW) compared to Sulforhodamine B (SRB) and Eosine. The KNW for RWT was measured at 0.1703, whereas SRB and Eosine had values of 0.0603 and 0.049, respectively [1]. This indicates RWT has a stronger preference for the PCE phase, a critical attribute for NAPL detection and quantification. Conversely, its sorption partitioning coefficient (KP) to soil was 0.088 ± 0.025 cm³/g, slightly lower than that of SRB (0.091 cm³/g) [1].

NAPL/Water Partitioning
Head-to-head
RWT KNW 0.1703 vs. SRB 0.0603, Eosine 0.049 (PCE batch tests)
Higher PCE-phase preference supports NAPL detection studies
Soil sorption KP 0.088 cm³/g, slightly below SRB
NAPL Characterization Partitioning Tracer Sorption Coefficient

Sorption on Silica Media

A comparative study on the sorption of fluorescent dyes onto oppositely charged mineral surfaces revealed distinct behavior between Rhodamine WT and Sulforhodamine B (SRB). On negatively charged silica, a common component of many aquifers and porous media, SRB, which possesses two strongly electronegative sulfonic groups, sorbed less than Rhodamine WT, which has two carboxyl groups [1]. This differential sorption is due to the interplay between the dyes' ionic functional groups and the media's surface charge.

Silica Sorption
Head-to-head
RWT sorbs more than Sulforhodamine B on negatively charged silica
SRB is more conservative in silica-rich aquifers; RWT may suit adsorption studies
Qualitative ranking based on mineral surface studies
Groundwater Tracing Sorption Silica Media

Photolytic Decay Under Salinity

In a study investigating the effects of salinity on fluorescent tracer decay, Rhodamine WT (RWT) and Rhodamine B (RB) exhibited opposite responses to the presence of salt. Under photolysis, the decay coefficient (k) for RWT decreased from 3.1×10⁻³ in fresh water to 2.2×10⁻³ in saline water, indicating enhanced stability. In contrast, the decay coefficient for RB increased from 3.0×10⁻³ in fresh water to 5.4×10⁻³ in saline water, showing accelerated degradation [1].

Salinity Photolysis
Head-to-head
RWT decay k: 3.1×10⁻³ (fresh) → 2.2×10⁻³ (saline), a 29% decrease
Salinity enhances RWT stability, unlike Rhodamine B which accelerates decay
RB k increased by 80% under same conditions
Constructed Wetlands Salinity Effects Photolysis

Photostability in Lotic Systems

A direct comparison of photodegradation rates under similar light exposure in stream environments demonstrated that Rhodamine WT (RWT) is significantly more photostable than Fluorescein. RWT degraded at a rate of 3.5 µg L⁻¹ d⁻¹, whereas Fluorescein degraded at a much faster rate of 40.8 µg L⁻¹ d⁻¹ [1]. This stark difference in stability underpins the utility of a dual-dye approach using both tracers to quantify sunlight exposure in aquatic systems [2].

Stream Photostability
Head-to-head
RWT degradation 3.5 µg L⁻¹ d⁻¹ vs. Fluorescein 40.8 µg L⁻¹ d⁻¹
RWT is ~11.7× more photostable, supporting long-duration surface-water studies
Dual-dye approach can use Fluorescein as photodosimeter
Stream Hydrology Photostability Sunlight Exposure

Isomeric Heterogeneity Measurement Error

Commercial-grade Rhodamine WT (RWT) consists of two isomers with distinct sorption properties and emission spectra [1]. Chromatographic separation of these isomers during transport in porous media leads to an error in concentration measurements using standard fluorometers. Research indicates that this 'groundwater tracer chromatographic error' can be as high as 7.8% [REFS-1, REFS-2]. Furthermore, Isomer 1 has a partitioning coefficient and time to equilibrium sorption an order of magnitude lower than that of Isomer 2 [1].

Isomer Measurement Error
Reported
Up to 7.8% concentration error due to chromatographic isomer separation
Acknowledge intrinsic error in quantitative studies; isomerically pure form may reduce
Isomer 1 Kd and equilibrium time an order of magnitude lower than Isomer 2
Groundwater Tracing Isomer Separation Measurement Error

Rhodamine WT Application Scenarios


Subsurface NAPL Delineation

Rhodamine WT is a demonstrably effective partitioning tracer for characterizing NAPL source zones. Its relatively high NAPL/water partitioning coefficient (KNW = 0.1703 for PCE) compared to alternatives like Sulforhodamine B and Eosine [1] makes it a preferred choice for partitioning interwell tracer tests (PITT). In such applications, the retardation of RWT's breakthrough curve relative to a conservative co-tracer is used to calculate NAPL saturation in the aquifer. Procurement should specify 'tracer-grade' RWT, and researchers should be aware of the potential 7.8% measurement error associated with the presence of two isomers in the standard commercial product [2].

Long-Duration Flow Path Studies

For studies requiring tracking a water parcel over extended periods (days to weeks) in streams, rivers, or reservoirs, Rhodamine WT's photostability provides a decisive advantage. Its degradation rate of 3.5 µg L⁻¹ d⁻¹ is an order of magnitude slower than that of Fluorescein (40.8 µg L⁻¹ d⁻¹) under similar light conditions [3]. This ensures a more conservative tracer signal over long distances and time scales, yielding more accurate data on longitudinal dispersion, travel times, and transient storage. When paired with a photolabile dye like Fluorescein, RWT serves as the stable reference for a dual-dye photodosimetry system [4].

Estuarine and Tidal Tracer Studies

In saline or brackish waters, Rhodamine WT exhibits a unique and beneficial stabilization of its fluorescence under photolytic conditions. Empirical evidence shows its photolytic decay coefficient (k) decreases from 3.1×10⁻³ to 2.2×10⁻³ in the presence of salt, a 29% improvement in stability. In contrast, a common alternative, Rhodamine B, shows an 80% increase in its decay rate (k from 3.0×10⁻³ to 5.4×10⁻³) under the same conditions [5]. This makes RWT the unequivocal tracer of choice for studies in coastal, estuarine, or tidal freshwater zones where salinity fluctuations are expected and long-term signal integrity is required.

Ultra-Trace SPE-HPLC Detection

For applications requiring ultra-trace level detection, such as long-path groundwater tracing or studies in pristine environments, Rhodamine WT can be detected at sub-ppt (parts per trillion) levels. Utilizing Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD), detection limits on the order of 10 pg/L (0.01 ppt) are achievable in clean water matrices [6]. This analytical method not only provides exceptional sensitivity but also circumvents issues associated with turbidity and background fluorescence that can limit in-situ fluorometer measurements [7], offering a robust, lab-based confirmation for field studies.

Application
Selection Property
Validation Focus
Subsurface NAPL Delineation
NAPL/water partitioning coefficient (KNW)
Breakthrough curve retardation vs. conservative co-tracer
Long-Duration Flow Path Studies
Photostability under natural sunlight
Signal preservation over extended time and distance
Estuarine and Tidal Tracer Studies
Photolytic stability in saline water
Decay coefficient reduction in brackish/saline matrices
Ultra-Trace SPE-HPLC Detection
Solid-phase extraction with HPLC-FLD
Sub-ppt detection limits in clean water; turbidity-independent

Technical Documentation Hub

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